Product packaging for Oleoyl-D-lysine sodium(Cat. No.:)

Oleoyl-D-lysine sodium

Cat. No.: B1193278
M. Wt: 432.62
InChI Key: OWBHGNNUDAIRSI-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Oleoyl-D-lysine Sodium within the Landscape of Bioactive Lipids

Bioactive lipids are a diverse class of molecules that play crucial roles in cellular signaling and function. frontiersin.org Unlike structural lipids that form cell membranes, bioactive lipids act as signaling molecules, influencing a wide array of physiological processes, including inflammation, cell growth, and neurotransmission. frontiersin.orgfrontiersin.org In the central nervous system (CNS), lipids are not only fundamental structural components but also active participants in synaptic function and plasticity. cambridge.orgnih.gov

The brain has the second-highest concentration of lipids in the body, and these molecules are integral to the function of neuronal cells. frontiersin.org Bioactive lipids can modulate the activity of ion channels, receptors, and enzymes, thereby influencing neurotransmitter release and uptake. cambridge.orgnih.govtandfonline.com They are often synthesized "on-demand" in response to specific stimuli and can have either pro- or anti-inflammatory effects. frontiersin.org The family of bioactive lipids includes long-chain fatty acids, which are released during neuronal signaling and act as lipid second messengers. tandfonline.com this compound, with its oleoyl (B10858665) group derived from oleic acid (a monounsaturated fatty acid), falls into this category of lipid-based signaling molecules.

Overview of Glycine (B1666218) Transporter Systems and Their Research Significance

Glycine is a crucial amino acid in the central nervous system, serving dual roles as an inhibitory neurotransmitter and an essential co-agonist for the N-methyl-D-aspartate (NMDA) type of glutamate (B1630785) receptors. nih.govnih.govbiorxiv.org The precise control of glycine concentrations in the synaptic cleft is vital for maintaining balanced neuronal activity. This regulation is primarily managed by two high-affinity, sodium- and chloride-dependent glycine transporters (GlyTs): GlyT1 and GlyT2. nih.govbiorxiv.orgd-nb.info

GlyT1 is predominantly found in glial cells surrounding both inhibitory and excitatory synapses, as well as on some excitatory neurons. d-nb.info Its main function is to clear glycine from the synaptic cleft, thereby terminating the action of glycine at its receptors. d-nb.info In contrast, GlyT2 is located on the presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine back into the neuron, making it available for repackaging into synaptic vesicles. biorxiv.orgd-nb.info

Due to their critical roles in regulating glycinergic neurotransmission, GlyT1 and GlyT2 have become significant targets for neurochemical research. nih.govbiorxiv.org Inhibitors of these transporters can modulate glycine levels and, consequently, neuronal excitability. This has led to the investigation of GlyT inhibitors for their potential in various neurological and psychiatric conditions. nih.govnih.gov

Rationale for Investigating Lipid-Modified Amino Acid Derivatives in Neurobiological Studies

The investigation into lipid-modified amino acid derivatives like this compound is driven by several key scientific considerations. The modification of amino acids with lipid moieties can significantly alter their biochemical properties, including their ability to cross cell membranes and interact with protein targets. acs.orgacs.org This strategy has been employed to develop novel pharmacological tools and potential therapeutic agents.

Specifically, the conjugation of a lipid tail to an amino acid can create molecules that target the interface between the cell membrane and membrane-bound proteins, such as transporters. elifesciences.org This approach is inspired by endogenous bioactive lipids, like N-arachidonoyl glycine (NAGly), which are known to modulate the activity of membrane proteins. elifesciences.orgfrontiersin.org By synthesizing a series of N-acyl amino acids with varying amino acid head groups and lipid tails, researchers have been able to develop potent and selective inhibitors of specific neurotransmitter transporters. acs.orgnih.gov

This compound is a product of this rational design approach. acs.orgnih.gov It is a selective inhibitor of Glycine Transporter-2 (GlyT2). glpbio.combiomol.commedkoo.commedchemexpress.comcaymanchem.com Research has shown that it is a potent inhibitor of GlyT2a with an IC50 of 48.3 nM, while having minimal effect on GlyT1b (IC50 > 3,000 nM). glpbio.combiomol.comcaymanchem.com This selectivity is crucial for dissecting the specific roles of GlyT2 in neurochemical processes and for developing targeted modulators of the glycinergic system. acs.orgnih.govnih.gov Studies have demonstrated that Oleoyl-D-lysine is resistant to degradation in plasma and liver microsomes and can cross the blood-brain barrier. acs.orgnih.gov

Compound/TargetIC50 ValueResearch Context
Oleoyl-D-lysine on GlyT2a48.3 nM glpbio.combiomol.comcaymanchem.comSelective inhibition in human transporters expressed in Xenopus oocytes.
Oleoyl-D-lysine on GlyT1b>3,000 nM glpbio.combiomol.comcaymanchem.comDemonstrates high selectivity for GlyT2 over GlyT1.
ORG25543 on GlyT216 nM nih.govA potent, but slowly reversible, GlyT2 inhibitor used for comparison.
N-arachidonyl glycine (NAGly) on GlyT2~9 µM elifesciences.orgEndogenous bioactive lipid with relatively low potency.

This table summarizes the inhibitory potency of Oleoyl-D-lysine and related compounds on glycine transporters, highlighting its selectivity for GlyT2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45N2NaO3 B1193278 Oleoyl-D-lysine sodium

Properties

Molecular Formula

C24H45N2NaO3

Molecular Weight

432.62

InChI

InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25;/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29);/b10-9-;/t22-;/m1./s1

InChI Key

OWBHGNNUDAIRSI-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oleoyl-D-lysine sodium

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Oleoyl D Lysine Sodium Analogs

Advanced Synthetic Routes for Oleoyl-D-lysine Sodium

The creation of this compound is a multi-step process that demands precision and control over chemical reactions to produce a high-purity final product.

Amide Bond Formation between Oleic Acid and D-Lysine

The core of this compound synthesis is the formation of an amide bond, which links the oleic acid tail to the D-lysine head group. This reaction is typically achieved through a condensation reaction where the carboxylic acid group of oleic acid is activated to react with one of the amino groups of D-lysine. mdpi.com Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comrsc.org These reagents facilitate the formation of a more reactive intermediate, an active ester, which then readily reacts with the amine to form the stable amide linkage. mdpi.comrsc.org The reaction conditions, such as solvent and temperature, are carefully controlled to optimize the yield and purity of the product.

Some synthetic approaches have explored enzymatic catalysis for amide bond formation, utilizing enzymes like lipases to create the linkage under milder conditions, which can be more environmentally friendly. nih.gov

Application of Protecting Group Strategies in Synthesis

Due to the presence of multiple reactive functional groups in D-lysine (two amino groups and one carboxylic acid group), a key aspect of the synthesis is the use of protecting groups. researchgate.netunivpancasila.ac.id These are temporary chemical modifications that mask certain functional groups to prevent them from participating in unwanted side reactions. researchgate.net

For the synthesis of Oleoyl-D-lysine, the α-amino group and the carboxylic acid group of D-lysine are often protected, allowing the oleic acid to selectively react with the ε-amino group. rsc.org Common protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). rsc.org The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester. nih.gov This orthogonal protection strategy ensures that the protecting groups can be removed sequentially without affecting each other or the newly formed amide bond. researchgate.netiris-biotech.de The choice of protecting groups is critical and depends on their stability under the reaction conditions and the ease of their removal in subsequent steps. univpancasila.ac.idwiley-vch.de

Enantiomeric Purity Considerations in Synthetic Design

Maintaining the enantiomeric purity of D-lysine throughout the synthesis is crucial, as the stereochemistry of the amino acid head group can significantly influence the biological activity of the final compound. nih.gov The use of the D-enantiomer is a deliberate choice to enhance metabolic stability and confer specific biological properties. nih.gov

To prevent racemization (the conversion of the D-enantiomer to a mixture of D and L forms) during the amide bond formation, which can be promoted by the activation of the carboxylic acid, certain precautions are taken. These include conducting the reaction at low temperatures and using additives like HOBt, which are known to suppress racemization. rsc.org The enantiomeric purity of the final product is often verified using analytical techniques such as chiral chromatography. The production of enantiopure D-lysine as a starting material can be achieved through enzymatic processes, for instance, using a two-enzyme cascade system to convert L-lysine into D-lysine with high enantiomeric excess. mdpi.com

Structure-Activity Relationship (SAR) Studies via Structural Modification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogs correlates with their biological activity. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its effects.

Investigations of Oleoyl (B10858665) Tail Length and Unsaturation

The lipid tail of this compound, derived from oleic acid, is a critical determinant of its biological activity. SAR studies have explored how variations in the length and degree of unsaturation of this acyl chain impact the compound's function. It is understood that the hydrophobicity conferred by the fatty acid tail is a driving force for both desired activity and potential unwanted effects. mdpi.com

Systematic studies have been conducted to evaluate the effect of the aliphatic chain length on the activity of N-acyl-lysine derivatives. For instance, in the context of antimicrobial lipopeptides, analogs with varying acyl chain lengths (e.g., C10, C12, C14, and C16) have been synthesized and tested. nih.gov These studies have shown that the length of the acyl chain can significantly influence the compound's efficacy. mdpi.comnih.gov For example, in one study on ultrashort lipopeptides, a C14 acyl chain (myristic acid) was found to be optimal for antimicrobial activity. nih.gov

In the specific context of GlyT2 inhibition, a key target for Oleoyl-D-lysine, analogs with shortened acyl chains have been investigated. nih.gov For example, analogs with C14 (myristoyl) and C16 (palmitoleoyl) chains were synthesized and their inhibitory activity at GlyT2 was compared to the C18 oleoyl chain. nih.gov These studies revealed that longer tail lengths generally correlate with greater potency. nih.gov However, the optimal length can be influenced by other factors such as the stereochemistry of the lysine (B10760008) head group and the position of the double bond in the acyl chain. nih.gov

The following table summarizes the inhibitory activity of various acyl-lysine analogs at the glycine (B1666218) transporter 2 (GlyT2), highlighting the impact of acyl chain length and stereochemistry.

CompoundAcyl ChainIsomerIC50 at GlyT2 (nM)
Oleoyl-lysineC18ω9L25.5
Oleoyl-lysineC18ω9D48.3
Palmitoleoyl-lysineC16ω7L66.6
Palmitoleoyl-lysineC16ω7D602
Myristoleoyl-lysineC14ω5L1500
Myristoleoyl-lysineC14ω5D>10000

Data sourced from a study on the allosteric inhibition of glycine transporter 2. nih.gov

This data clearly demonstrates that for this particular biological target, a decrease in the acyl chain length from C18 to C16, and further to C14, leads to a significant reduction in inhibitory potency. nih.gov

Positional Isomerism of Double Bonds (e.g., Δ9 vs. Δ13)

The location of the double bond within the oleoyl lipid tail significantly influences the inhibitory activity of acyl-lysine analogs at GlyT2. To investigate this, analogs with the cis-double bond at different positions, such as the naturally occurring Δ9 (in oleic acid) and the synthetically prepared Δ13, have been synthesized and evaluated.

Studies on C18 acyl-lysine analogs revealed that both the L- and D-isomers of C18ω5-Lys, which contains a cis-double bond at the Δ13 position, inhibit GlyT2 with IC₅₀ concentrations of 67.5 nM and 64.9 nM, respectively. This indicates that for the C18 chain length, the stereochemistry of the lysine head group does not substantially alter the activity when the double bond is at the Δ13 position. This is consistent with findings for the oleoyl (Δ9) analogs, C18ω9-L-Lys and C18ω9-D-Lys, which also exhibited similar activity levels to each other.

The synthesis of these positional isomers often involves coupling the protected amino acid with a fatty acid that has a double bond at the desired position. Techniques like mass spectrometry are crucial for confirming the location of the double bond in the final products.

Table 1: Effect of Double Bond Position on GlyT2 Inhibition by C18 Acyl-Lysine Analogs

CompoundDouble Bond PositionIC₅₀ (nM)
C18ω9-L-Lys (Oleoyl-L-lysine)Δ9~25.5
C18ω9-D-Lys (Oleoyl-D-lysine)Δ948.3
C18ω5-L-LysΔ1367.5
C18ω5-D-LysΔ1364.9

Note: IC₅₀ values are a measure of inhibitory potency; a lower value indicates higher potency.

Stereochemical Influences of the D-Lysine Moiety

The stereochemistry of the lysine head group is a critical determinant of the pharmacological properties of oleoyl-lysine analogs, particularly their metabolic stability and interaction with GlyT2. Oleoyl-D-lysine, featuring the D-configuration of lysine, is notably resistant to degradation by plasma and liver microsomes, in contrast to its L-lysine counterpart (Oleoyl-L-lysine), which is rapidly metabolized. This enhanced stability of the D-isomer is attributed to the unnatural D-amino acid configuration, which is less recognized by metabolic enzymes.

While the D-configuration confers metabolic stability, the L-configuration generally leads to more potent GlyT2 inhibition. For instance, Oleoyl-L-lysine (IC₅₀ = 25.5 nM) is approximately two-fold more potent than Oleoyl-D-lysine (IC₅₀ = 48.3 nM). However, this preference for the L-isomer is not absolute and can be influenced by the structure of the lipid tail. For C18 acyl chains, both L- and D-lysine analogs show comparable activity. In contrast, for analogs with shorter C16 and C14 lipid tails, the L-isomers are significantly more potent than their D-counterparts. For example, C16ω7-L-Lys is nine-fold more potent than C16ω7-D-Lys.

Molecular dynamics simulations suggest that the stereochemistry affects how the molecule penetrates and orients itself within the GlyT2 binding pocket. The more potent Oleoyl-L-lysine appears to penetrate deeper into the binding site compared to Oleoyl-D-lysine. This differential binding is thought to underlie the observed differences in inhibitory potency.

Modifications of the Amino Acid Head Group

Systematic modifications of the amino acid head group in oleoyl-amino acid analogs have been crucial in elucidating the structural requirements for high-affinity binding to GlyT2. These studies involve substituting the D-lysine with a variety of other amino acid residues and analyzing the impact of properties like charge and aromaticity on inhibitory activity.

A range of N-acyl amino acids have been synthesized with different L-amino acid head groups, including aliphatic, aromatic, polar, and charged residues, while keeping the oleoyl tail constant. Research has shown that analogs with positively charged amino acid head groups, such as lysine and arginine, are among the most potent GlyT2 inhibitors. Aromatic amino acids also confer high potency.

Here are some key findings:

Positively Charged: Oleoyl-L-lysine (IC₅₀ = 25.5 nM) and Oleoyl-L-arginine (IC₅₀ = 47.9 nM) are highly potent inhibitors.

Aromatic: Analogs with aromatic side chains, like Oleoyl-L-tryptophan (IC₅₀ = 54.6 nM) and Oleoyl-L-phenylalanine (IC₅₀ = 214 nM), are also effective inhibitors.

Aliphatic: The size and branching of aliphatic side chains influence potency. While analogs with small side chains like L-alanine and L-valine are weak inhibitors (IC₅₀ > 1 μM), the bulkier iso-butyl group in Oleoyl-L-leucine results in a significant improvement in potency (IC₅₀ = 143 nM).

Polar/Acidic: Analogs with negatively charged head groups, such as Oleoyl-L-aspartic acid (IC₅₀ = 865 nM), are generally less potent. Polar, uncharged head groups like in Oleoyl-L-serine also result in compounds with varying activity.

Table 2: GlyT2 Inhibition by Oleoyl-L-amino Acid Analogs

Amino Acid Head GroupClassificationIC₅₀ (nM)Reference
L-LysinePositively Charged25.5
L-ArgininePositively Charged47.9
L-TryptophanAromatic54.6
L-LeucineAliphatic143
L-PhenylalanineAromatic214
L-Aspartic AcidAcidic (Negatively Charged)865
L-AlanineAliphatic>1000
L-ValineAliphatic>1000

The chemical nature of the amino acid head group plays a pivotal role in the interaction with the GlyT2 binding site. The high potency of analogs with positively charged or aromatic head groups suggests that the binding site is likely composed of residues capable of engaging in strong cation-π or π-π interactions.

Mutagenesis studies and molecular dynamics simulations have provided insights into this interaction. Residues such as W563, located in an extracellular loop of GlyT2, appear to be particularly important. Mutations of this residue have a significant impact on the activity of inhibitors with positively charged or aromatic head groups, while having little effect on those with aliphatic or uncharged polar groups. This suggests that the indole (B1671886) ring of W563 contributes to the binding of the most potent inhibitors through π-electron interactions.

The binding site is proposed to be an "aromatic cage" formed by residues from different transmembrane helices and extracellular loops, which stabilizes the inhibitor's head group. The observation that even negatively charged head groups are not strongly repelled suggests that direct ionic interactions may be less critical than these aromatic interactions.

Molecular and Cellular Mechanisms of Oleoyl D Lysine Sodium Action on Glycine Transporters

Structural Basis of Oleoyl-D-lysine Sodium-GlyT2 Interactions

The unique interaction between this compound and GlyT2 is rooted in the specific structural features of both the inhibitor and the transporter.

A novel extracellular allosteric binding site on GlyT2 has been identified as the target for bioactive lipids like Oleoyl-D-lysine. elifesciences.orgbiorxiv.org This site is a crevice formed between transmembrane domains (TMs) 5, 7, and 8, and is capped by extracellular loop 4 (EL4). elifesciences.orgbiorxiv.org The oleoyl (B10858665) tail of the inhibitor penetrates deep into this binding pocket. Molecular dynamics simulations have shown that the inhibitor docks into an area between EL4, TM1, TM5, TM7, and TM8. nih.gov This binding stabilizes the transporter in an outward-open conformation, thereby inhibiting its function. biorxiv.org

Key Structural Components of the Allosteric Binding Site on GlyT2
Transporter DomainRole in BindingReference
Transmembrane Domain 1 (TM1b)Forms part of the crevice for the allosteric site. biorxiv.org
Transmembrane Domain 5 (TM5)Interacts with the acyl tail of the inhibitor. elifesciences.org
Transmembrane Domain 7 (TM7)Contributes to the formation of the allosteric pocket. elifesciences.org
Transmembrane Domain 8 (TM8)Interacts with the acyl tail of the inhibitor. elifesciences.org
Extracellular Loop 4 (EL4)Caps the allosteric site and is crucial for inhibitor sensitivity. elifesciences.orgbiorxiv.org

The binding of this compound is a highly specific interaction involving several key domains of GlyT2. The oleoyl tail intercalates between the aliphatic-rich regions of TM5 and TM8. nih.gov The amino acid head group of the inhibitor remains accessible to the extracellular solution and is stabilized by interactions with residues in TM7, TM8, and EL4. nih.gov

Mutagenesis studies have confirmed the importance of these domains. For example, creating chimeric GlyT2 transporters that contain EL4 from GlyT1 renders them insensitive to inhibition by bioactive lipids. elifesciences.org Furthermore, a single point mutation in EL4 of GlyT2 (I545L) results in reduced sensitivity to these inhibitors. elifesciences.org This highlights the critical role of EL4 in forming a unique binding pocket in GlyT2 that is not present in GlyT1, which likely explains the selectivity of these inhibitors. elifesciences.org The deep penetration of the lipid tail into this cavity between the transmembrane helices is considered critical for the potent inhibition of GlyT2. nih.govresearchgate.net

Molecular Determinants of Oleoyl Tail Penetration and Stability within the GlyT2 Pocket

The inhibitory efficacy of Oleoyl-D-lysine is intrinsically linked to the penetration and stable positioning of its oleoyl tail within a deep, hydrophobic cavity of GlyT2. nih.govresearchgate.net This allosteric binding site is formed by transmembrane helices (TM) 5, 7, and 8, along with extracellular loop 4 (EL4). nih.govelifesciences.org

The stereochemistry of the lysine (B10760008) headgroup plays a crucial role in the orientation and depth of the oleoyl tail's penetration. While both L- and D-isomers of oleoyl-lysine inhibit GlyT2, the L-isomer (Oleoyl-L-lysine) generally exhibits greater potency due to a deeper insertion of its oleoyl tail into the binding pocket. nih.govfrontiersin.org In contrast, the D-configuration of Oleoyl-D-lysine results in a shallower penetration of the tail. nih.gov

Despite this reduced depth, the stability of the bound Oleoyl-D-lysine is maintained through a unique "sandwiching" interaction. The oleoyl tail is positioned between key residues Y550 and W563, where W563 directly interacts with the double bond of the oleoyl tail via a CH–π interaction. nih.gov This interaction, coupled with others, compensates for the shallower binding, resulting in potent inhibition. frontiersin.org

The length and position of the double bond within the acyl tail are also critical determinants of inhibitory activity. Longer tail lengths generally correlate with greater potency, as they allow for more extensive interactions within the hydrophobic pocket. nih.govresearchgate.net Shortening the acyl chain significantly reduces the depth of tail penetration and, consequently, the inhibitory potency. nih.gov

Key Residues Involved in Ligand-Protein Interactions (e.g., Y550, W563, R531, V523)

The interaction between Oleoyl-D-lysine and GlyT2 is orchestrated by a specific constellation of amino acid residues within the allosteric binding site. These residues stabilize both the oleoyl tail and the lysine headgroup through a variety of chemical interactions.

Key Interacting Residues in GlyT2 for Oleoyl-D-lysine Binding

Residue Location Role in Interaction Type of Interaction
Y550 Extracellular Loop 4 (EL4) Interacts with the oleoyl tail, shifting its interaction point depending on the stereochemistry of the lysine headgroup. Forms a hydrogen bond with W563 when bound to the D-isomer. nih.govresearchgate.net Hydrogen bonding, π-stacking nih.govelifesciences.org
W563 Transmembrane Domain 8 (TM8) Forms a CH–π interaction with the double bond of the oleoyl tail, "sandwiching" it with Y550. Part of an aromatic cage stabilizing the headgroup. nih.govelifesciences.org CH–π interaction, π-stacking nih.govelifesciences.org
R531 Extracellular Loop 4 (EL4) Stabilizes the positively charged lysine headgroup. elifesciences.orgresearchgate.net Cation-π interactions researchgate.net
V523 Transmembrane Domain (TM) Interacts with the lipid tail of Oleoyl-D-lysine. nih.govresearchgate.net Non-polar interactions researchgate.net
F526 Transmembrane Domain 7 (TM7) Part of an aromatic cage that stabilizes the lysine headgroup. nih.govelifesciences.org π-stacking elifesciences.org
R439 Transmembrane Domain 5 (TM5) Stabilizes the positively charged lysine headgroup. elifesciences.org Cation-π interactions elifesciences.org
L436 Transmembrane Domain (TM) Interacts with the lipid tail of Oleoyl-D-lysine. nih.gov Non-polar interactions nih.gov

| I545 | Extracellular Loop 4 (EL4) | Acts as a molecular gate, guiding the acyl tail into the binding pocket. elifesciences.orgfrontiersin.org | Steering/Gating elifesciences.orgfrontiersin.org |

Molecular dynamics simulations and mutagenesis studies have confirmed the importance of these residues. For instance, mutation of Y550 or W563 significantly reduces the inhibitory activity of oleoyl-lysine analogues. frontiersin.org The headgroup of Oleoyl-D-lysine is stabilized by an "aromatic cage" formed by residues including W563, F526, and Y550, as well as by cation-π interactions with charged residues like R439 and R531. elifesciences.org

Intracellular Signaling Cascades Modulated by GlyT2 Inhibition

The primary consequence of GlyT2 inhibition by Oleoyl-D-lysine is the elevation of extracellular glycine (B1666218) concentrations at the synapse. elifesciences.org GlyT2 is exclusively located on presynaptic neurons at inhibitory synapses and is responsible for reuptake of glycine from the synaptic cleft. biorxiv.orgnih.gov By blocking this reuptake, Oleoyl-D-lysine leads to a prolonged presence of glycine in the synapse, which in turn enhances the activation of postsynaptic glycine receptors (GlyRs). elifesciences.org

This augmented activation of GlyRs, which are ligand-gated chloride channels, leads to an increased influx of chloride ions into the postsynaptic neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential. In the context of pain signaling, this translates to a reduction in the firing of excitatory pain-projecting neurons, thereby producing an analgesic effect. elifesciences.org

Current research indicates that Oleoyl-D-lysine acts as a noncompetitive or mixed-mechanism inhibitor, meaning it does not directly compete with glycine for its binding site but rather modulates the transporter's function from an allosteric site. elifesciences.orgmdpi.com The partial, rather than complete, inhibition of GlyT2 by Oleoyl-D-lysine is thought to be crucial for its favorable side-effect profile, as it allows for the maintenance of basal glycinergic neurotransmission necessary for normal physiological function. nih.govbiorxiv.org

Interactions of Oleoyl D Lysine Sodium with Biological Membranes and Lipid Environments

Membrane Partitioning and Integration Studies

As an amphipathic molecule, Oleoyl-D-lysine sodium possesses both a hydrophilic D-lysine headgroup and a lipophilic oleoyl (B10858665) tail. This dual nature dictates its behavior in aqueous and lipid environments, facilitating its partitioning into and integration with the cell membrane.

Influence of Membrane Lipid Composition on GlyT2 Inhibition

The lipid composition of the cell membrane is not uniform and can significantly impact the function of membrane proteins and their interactions with ligands. The efficacy of this compound as a GlyT2 inhibitor is intricately linked to the specific lipid environment surrounding the transporter.

Role of Membrane Cholesterol in Potency and Reversibility of Inhibition

Cholesterol is a crucial component of mammalian cell membranes, influencing membrane fluidity, thickness, and the formation of lipid rafts. Research has demonstrated that membrane cholesterol plays a significant role in modulating the inhibitory activity of oleoyl-lysine on GlyT2.

Studies have shown that the depletion of membrane cholesterol can lead to a reduction in the potency of oleoyl-L-lysine, a stereoisomer of Oleoyl-D-lysine. nih.gov This suggests that cholesterol may facilitate the interaction between the inhibitor and GlyT2, possibly by influencing the conformational state of the transporter or by creating a local lipid environment that is more favorable for inhibitor binding.

Furthermore, the presence of cholesterol affects the reversibility of GlyT2 inhibition. Cholesterol depletion has been observed to enhance the washout of some bioactive lipid inhibitors, indicating that cholesterol may contribute to a more stable and prolonged binding of the inhibitor to the transporter. nih.gov

Membrane ComponentEffect on Oleoyl-lysine Inhibition of GlyT2
Cholesterol Enhances potency
Decreases reversibility (promotes stable binding)

Impact on GlyT2 Substrate Transport Dynamics in Lipid Environments

Oleoyl-D-lysine acts as a non-competitive inhibitor of GlyT2. elifesciences.org This mode of inhibition signifies that it does not directly compete with the glycine (B1666218) substrate for binding to the transporter's active site. Instead, it binds to an allosteric site, a distinct location on the protein, inducing a conformational change that reduces the transporter's efficiency. nih.gov

The lipid environment can influence these allosteric communications. The integration of Oleoyl-D-lysine into the membrane allows its oleoyl tail to penetrate a deep lipid cavity within the GlyT2 protein, a critical interaction for its inhibitory effect. nih.gov This binding event, influenced by the surrounding lipid composition, alters the conformational dynamics of the transporter, thereby impeding the translocation of glycine across the cell membrane. The efficiency of this allosteric modulation, and consequently the impact on glycine transport, is therefore dependent on the specific lipid-protein interactions at play.

Biomechanical and Biophysical Investigations of Membrane-Protein Interactions

Biomechanical and biophysical studies, primarily through molecular dynamics simulations, have shed light on the subtle yet crucial interactions between bioactive lipids like Oleoyl-D-lysine and the membrane-GlyT2 complex.

These investigations have revealed that at concentrations relevant to its inhibitory activity, Oleoyl-D-lysine does not cause a general disruption of the membrane. elifesciences.org The biophysical properties of the lipid bilayer, such as its thickness and order, remain largely unperturbed. elifesciences.org This specificity of action is a key feature, as it indicates that the inhibitory effects are mediated by a targeted interaction with GlyT2 rather than a non-specific disturbance of the membrane environment. elifesciences.org The interaction is characterized by the insertion of the lipid tail into a specific cavity of the transporter, while the headgroup interacts with residues near the extracellular surface. nih.gov This precise molecular interplay underscores the targeted nature of Oleoyl-D-lysine's interaction with its protein target within the complex lipid environment of the cell membrane.

Advanced Analytical and Spectroscopic Methodologies for Oleoyl D Lysine Sodium Research

Spectroscopic Characterization in Complex Biological Matrices

Spectroscopic methods are fundamental to the chemical analysis of Oleoyl-D-lysine sodium, providing detailed information on its structure and purity, which is essential for interpreting biological data.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. While specific NMR spectral data for this compound are not detailed in the available literature, the principles of NMR spectroscopy allow for a predictive analysis of its structural confirmation.

Using techniques such as ¹H NMR and ¹³C NMR, researchers can verify the key structural features of the molecule. ¹H NMR would confirm the presence and connectivity of protons throughout the oleoyl (B10858665) tail and the D-lysine headgroup. Key signals would include those corresponding to the vinyl protons of the cis-double bond in the oleoyl chain, the various methylene (B1212753) (-CH2-) groups of the fatty acid and lysine (B10760008) side chain, and the distinct methine (-CH-) protons of the lysine backbone.

¹³C NMR spectroscopy provides complementary information by identifying each unique carbon atom in the molecule. nih.govnih.gov This technique is particularly useful for analyzing the dynamics of the lysine side chain. nih.gov Specialized NMR experiments can confirm the D-stereochemistry at the alpha-carbon of the lysine residue, distinguishing it from its L-isomer. The combination of these NMR techniques provides a comprehensive fingerprint of the molecule, confirming its identity and covalent structure.

Mass Spectrometry (MS) for Purity and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and purity of this compound and for identifying its metabolites. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the parent ion, which should correspond to the calculated exact mass of the molecule (C₂₄H₄₆N₂O₃Na), thereby confirming its elemental composition.

For purity analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) are employed. nih.gov The compound is first separated from potential impurities by liquid chromatography, and the eluent is then introduced into the mass spectrometer. The resulting chromatogram will show a major peak corresponding to this compound, and the purity can be assessed by the relative abundance of any minor impurity peaks.

Tandem mass spectrometry (MS/MS) is a powerful extension of this technique used for structural elucidation and metabolite identification. nih.gov In an MS/MS experiment, the parent ion of this compound is isolated and fragmented. The resulting fragmentation pattern provides structural information that can confirm the identity of the molecule. This technique is also crucial for identifying potential metabolites in biological samples, such as those resulting from the enzymatic cleavage of the amide bond or oxidation of the fatty acid tail.

Functional Assays in Recombinant Expression Systems

To understand the biological activity of this compound, functional assays are conducted in controlled, recombinant environments. These systems allow for the precise study of the compound's interaction with its specific molecular target.

Electrophysiological Recordings in Xenopus Oocytes for Transporter Activity Assessment

The Xenopus oocyte expression system is a robust and widely used platform for studying the function of membrane transporters like GlyT2. nih.govnih.gov To assess the activity of this compound, oocytes are microinjected with the complementary RNA (cRNA) encoding for the human GlyT2 transporter. nih.gov This leads to the expression of functional transporters on the oocyte's plasma membrane.

Using two-electrode voltage clamp electrophysiology, researchers can measure the currents generated by the transport of glycine (B1666218) into the oocyte. The inhibitory effect of this compound is quantified by applying it to the oocytes at various concentrations and measuring the reduction in the glycine-induced current. nih.gov Through this method, Oleoyl-D-lysine has been identified as a potent and selective inhibitor of GlyT2a. It exhibits a half-maximal inhibitory concentration (IC₅₀) of approximately 45-48.3 nM for GlyT2, while showing negligible inhibition of the related transporter GlyT1b at concentrations up to 3,000 nM. frontiersin.orgnih.gov

Inhibitory Activity of Oleoyl-D-lysine on Glycine Transporters Expressed in Xenopus Oocytes
TransporterIC₅₀ (nM)Reference
GlyT2a48.3 nih.gov
GlyT1b>3,000 nih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a gold standard method for determining the affinity of a compound for a receptor or binding site. oncodesign-services.comcreative-bioarray.comgiffordbioscience.com These assays typically involve incubating a biological sample containing the target (e.g., cell membranes expressing a receptor) with a radioactively labeled ligand. nih.gov The affinity of a non-labeled compound like this compound can then be determined through competition assays, where it competes with the radioligand for binding to the target. giffordbioscience.com The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC₅₀ value, from which the binding affinity (Ki) can be calculated.

While this is a powerful technique, the primary characterization of Oleoyl-D-lysine's interaction with GlyT2 has predominantly been through functional inhibition assays (electrophysiology) rather than direct radioligand binding studies. nih.govelifesciences.org Research indicates that it acts as an allosteric inhibitor, meaning it binds to a site on the transporter that is distinct from the glycine binding site. elifesciences.org The investigation of this allosteric site has relied more on mutagenesis and computational modeling rather than traditional radioligand binding assays.

Quantitative Analysis in Preclinical Biological Samples

To evaluate the pharmacokinetic properties of this compound, sensitive and specific analytical methods are required to measure its concentration in biological samples such as plasma and brain tissue from preclinical models. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this type of quantitative analysis due to its high sensitivity and selectivity. nih.govthermofisher.comrestek.com The methodology involves extracting the compound from the biological matrix (e.g., plasma), separating it from endogenous components using high-performance liquid chromatography (HPLC), and then detecting and quantifying it with a tandem mass spectrometer. nih.gov

This technique allows for the determination of key pharmacokinetic parameters. Studies have shown that Oleoyl-D-lysine is rapidly absorbed after intraperitoneal injection in rats and can readily cross the blood-brain barrier. nih.govresearchgate.net Furthermore, it has been found to be resistant to degradation in both human and rat plasma and liver microsomes, a critical property for a potential therapeutic agent. nih.govresearchgate.net

Methodology for Quantitative Analysis of Oleoyl-D-lysine
ParameterMethodologyTypical Biological MatrixKey Findings
QuantificationLC-MS/MSPlasma, Brain HomogenateAllows for sensitive and specific measurement of drug concentration over time.
AbsorptionPharmacokinetic analysis via LC-MS/MSRat PlasmaRapidly absorbed following intraperitoneal injection. nih.govresearchgate.net
Metabolic StabilityIncubation with plasma or liver microsomes followed by LC-MS/MS analysisHuman and Rat Plasma, Liver MicrosomesResistant to degradation. nih.govresearchgate.net

Microdialysis Techniques for Neurotransmitter Level Monitoring

Microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound analytes in the extracellular fluid of tissues. In the context of this compound research, this technique is pivotal for understanding its pharmacodynamic effects on neurotransmitter levels, particularly glycine, in the central nervous system. This compound acts as a selective inhibitor of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine from the synaptic cleft. nih.govnih.govelifesciences.org By inhibiting GlyT2, this compound is expected to increase the extracellular concentration of glycine, thereby enhancing glycinergic neurotransmission.

In a typical preclinical microdialysis study investigating the effects of a GlyT2 inhibitor, a small, semipermeable probe is surgically implanted into a specific brain or spinal cord region of an anesthetized or freely moving animal. The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the dialysate, which is then collected for analysis.

One study demonstrated that the perfusion of a selective GlyT2 inhibitor via in vivo microdialysis resulted in an increase in the extracellular levels of glycine in the lumbar spinal cord. nih.gov This finding is crucial as it provides direct evidence of the mechanism of action of GlyT2 inhibitors. While specific microdialysis data for this compound is not yet extensively published, the established methodology for other GlyT2 inhibitors provides a clear framework for its investigation. The collected dialysate containing neurotransmitters like glycine would then be analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

The data obtained from such studies are instrumental in correlating the administration of this compound with changes in synaptic glycine concentrations, providing a deeper understanding of its therapeutic potential in conditions associated with dysfunctional glycinergic signaling, such as chronic pain. nih.govresearchgate.net

Development of Chromatographic Methods for Compound Detection

Accurate and sensitive analytical methods are essential for the pharmacokinetic and metabolic profiling of this compound in biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for the detection and quantification of this N-acyl amino acid.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for the analysis of N-acyl amino acids, including this compound, typically involve reversed-phase chromatography. Due to the non-chromogenic nature of lysine, a derivatization step is often necessary to introduce a chromophore or fluorophore, enhancing its detection by UV-Vis or fluorescence detectors. mdpi.com Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.

A developed HPLC method would involve the separation of the derivatized this compound from other endogenous compounds on a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of low-abundance analytes like this compound in complex biological samples due to its high sensitivity and selectivity. creative-proteomics.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase HPLC system would be coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source. The compound would be ionized, and specific precursor-to-product ion transitions would be monitored in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive quantification, even in the presence of interfering substances. The development of such a method would involve optimizing chromatographic conditions to achieve good peak shape and separation, as well as fine-tuning mass spectrometry parameters to maximize signal intensity.

Below is an interactive data table summarizing typical parameters for an LC-MS/MS method for the analysis of a similar N-acyl amino acid, N-oleoyl glycine, which can be adapted for this compound.

ParameterValue
Chromatography
ColumnC18 Reversed-Phase
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for Oleoyl-D-lysine
Product Ion (m/z)To be determined for Oleoyl-D-lysine
Collision EnergyOptimized for specific transition

The validation of these chromatographic methods would include assessments of linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results for pharmacokinetic and metabolism studies of this compound.

Computational and Theoretical Investigations of Oleoyl D Lysine Sodium

Molecular Dynamics (MD) Simulations of Oleoyl-D-lysine Sodium-Protein Complexes

Molecular dynamics (MD) simulations have been instrumental in providing a dynamic and atomic-level understanding of the interaction between Oleoyl-D-lysine and its primary biological target, the glycine (B1666218) transporter 2 (GlyT2). These computational studies build upon static models to explore the stability of the ligand-protein complex, its behavior within a cellular membrane, and the functional consequences of its binding.

MD simulations reveal that Oleoyl-D-lysine binds to a novel, extracellular allosteric site on GlyT2. elifesciences.org Upon binding, the lipid inhibitor orients itself with its acyl tail pointing downwards, intercalating between the transmembrane helices (TM) TM5 and TM8. nih.gov The D-lysine headgroup remains accessible to the extracellular solution, where it is stabilized by interactions with an aromatic cage formed by residues including R439, F526, W563, and R556. nih.gov

Simulations comparing the D-lysine and L-lysine stereoisomers show subtle but significant differences in their binding poses. While both isomers are potent inhibitors, the D-configuration is often more active. researchgate.net MD studies suggest that the stereochemistry of the headgroup influences the interaction with key residues. For instance, residue Y550 in extracellular loop 4 (EL4) has been shown to interact with the acyl tail's double bond. nih.gov The D-lysine headgroup shifts this interaction to a position below the double bond, which may contribute to its retained potency compared to other D-amino acid analogs. nih.gov The stability of the complex is maintained throughout simulations, with the transporter remaining in an outward-occluded conformation, indicating that the inhibitor stabilizes this state to prevent the transport cycle. nih.gov

Key Interacting Residues in GlyT2LocationRole in Binding Oleoyl-lysine
R439, F526, W563, R556TM7, TM8, EL4Form an aromatic cage stabilizing the lysine (B10760008) headgroup. nih.gov
Y550EL4Coordinates the acyl tail, interacting with the double bond. elifesciences.orgnih.gov
I545EL4Crucial for allowing the acyl tail to penetrate deeply into the binding cavity. nih.gov

Coarse-grained (CG) MD simulations have been used to investigate the spontaneous binding of lipid inhibitors from the aqueous solution to GlyT2 embedded in a POPC/cholesterol membrane. nih.gov These studies show that the lipid inhibitors first adsorb to and partition into the membrane before locating and entering the allosteric binding site on the transporter. nih.gov The simulations highlight that the lipidic nature of Oleoyl-D-lysine facilitates its interaction with the membrane, which is a crucial step for reaching its binding site on the transporter. The interaction with membrane cholesterol is also a significant factor, as cholesterol can modulate the transporter's conformation and influence inhibitor binding and efficacy. researchgate.netnih.gov

A key finding from MD simulations is that the binding of bioactive lipids like Oleoyl-D-lysine inhibits GlyT2 by restricting the conformational changes necessary for glycine transport. elifesciences.org The transport cycle of SLC6 family transporters involves a transition from an outward-facing to an inward-facing state, which requires substantial movement of TM helices and extracellular loops. nih.gov

The allosteric binding site for Oleoyl-D-lysine is located in a region that includes TM5, TM7, TM8, and EL4. elifesciences.org EL4, in particular, must move into the central vestibule to close the extracellular gate during the transport cycle. elifesciences.orgnih.gov MD simulations demonstrate that when Oleoyl-D-lysine is bound, its bulky acyl tail acts as a "wedge," physically impeding the movement of EL4 and the unwinding of TM5. elifesciences.org This stabilizes the transporter in an outward-occluded state, preventing the transition to an inward-facing conformation and thereby inhibiting the translocation of glycine. nih.gov This mechanism is a hallmark of allosteric inhibition, where the inhibitor controls the protein's function without directly blocking the substrate's binding site.

Homology Modeling and Protein Structure Prediction of GlyT2

Due to the absence of an experimentally determined crystal structure for human GlyT2, computational studies have relied on homology modeling to generate a three-dimensional structural model. This technique constructs a model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").

For GlyT2, a member of the SLC6 superfamily, a frequently used template is the structure of the Drosophila dopamine (B1211576) transporter (dDAT), which shares approximately 50% sequence identity with GlyT2. anu.edu.au The modeling process is often carried out using protein fold recognition servers like Phyre2, which align the target sequence (GlyT2) with known structures to find the best-matching template. anu.edu.au The resulting model provides the structural framework necessary for subsequent docking and simulation studies.

The quality and validity of the generated GlyT2 homology model are assessed using tools like PROCHECK. anu.edu.au This program evaluates the stereochemical quality of the protein structure, primarily by generating a Ramachandran plot, which analyzes the torsion angles of the polypeptide backbone. A high-quality model will have the vast majority of its residues in the most favored and allowed regions of the plot. For the dDAT-based GlyT2 model, analyses have shown that over 97% of residues lie in acceptable regions, lending confidence to the model's geometry. anu.edu.au

Homology Modeling ParameterDescription
Target ProteinHuman Glycine Transporter 2 (GlyT2)
Template StructureDrosophila dopamine transporter (dDAT) (e.g., PDB ID: 4M48). anu.edu.au
Sequence Identity~50% between GlyT2 and dDAT. anu.edu.au
Modeling Software/ServerPhyre2 web server. anu.edu.au
Model ValidationPROCHECK analysis and Ramachandran plot. anu.edu.au

Ligand Docking Studies for Binding Site Characterization

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. In the study of Oleoyl-D-lysine, docking has been essential for identifying and characterizing its binding site on the GlyT2 homology model.

Based on mutagenesis data that identified key residues affecting inhibitor sensitivity, docking studies were directed towards a novel allosteric site rather than the substrate-binding site. elifesciences.org This site is located in a cavity formed by the extracellular and upper membrane-embedded regions of TM5, TM8, and EL4. elifesciences.org Docking Oleoyl-D-lysine and its analogs into this region consistently produced poses where the amino acid headgroup is positioned at the extracellular entrance of the cavity, and the oleoyl (B10858665) tail extends deep into the hydrophobic pocket between the helices. elifesciences.orgnih.gov

These docking results provided the initial static hypotheses for the binding mode, which were then further tested and validated using the more extensive MD simulations described earlier. The docking studies were crucial for characterizing the specific residues that form the binding pocket, such as F428, V432, I545, Y550, and W563, which were later confirmed by both simulation and experimental mutagenesis to be critical for inhibitor activity. elifesciences.org

Free Energy Perturbation (FEP+) Calculations for Binding Affinity Prediction and Selectivity

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of two ligands to a protein target. nih.govchemrxiv.orgresearchgate.net The technique, often implemented in software packages like FEP+, simulates a non-physical, alchemical transformation of one ligand into another within the protein's binding site and in solution. nih.gov By calculating the free energy difference (ΔΔG) for these transformations, FEP+ can provide highly accurate predictions of how changes in a molecule's structure will affect its binding potency. nih.govchemrxiv.org

This method is particularly valuable for explaining the selectivity of a compound for its target over other related proteins. For instance, FEP+ could be employed to understand why Oleoyl-D-lysine is a potent and selective inhibitor of GlyT2, with an IC50 of 48.3 nM, while it is largely inactive against the closely related GlyT1 transporter (IC50 > 3,000 nM). glpbio.comcaymanchem.com By calculating the relative binding free energy of Oleoyl-D-lysine to GlyT2 versus GlyT1, FEP+ could pinpoint the specific residue differences between the two transporters that account for this remarkable selectivity.

While FEP+ has been successfully applied in numerous drug discovery projects, including for membrane proteins like GPCRs, specific FEP+ studies detailing the binding affinity and selectivity of Oleoyl-D-lysine to GlyT2 have not been prominently featured in the reviewed literature. nih.gov Such studies would represent a valuable future direction to quantitatively rationalize the structure-activity relationships and selectivity profile of this class of lipid inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of drug discovery and materials science, QSAR models are invaluable for predicting the activity of novel analogs, thereby guiding the design of molecules with enhanced or specific functionalities. For this compound, a lipoamino acid-based surfactant, QSAR modeling can be a powerful tool to design analogs with optimized properties, such as improved antimicrobial activity, enhanced biocompatibility, or specific self-assembling characteristics.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. drugdesign.org By quantifying these properties using molecular descriptors, it is possible to develop a mathematical model that can predict the activity of structurally similar compounds. drugdesign.org

Theoretical Framework of a QSAR Study for this compound Analogs

A hypothetical QSAR study for this compound analogs would involve the synthesis and biological evaluation of a series of structurally related compounds. The goal would be to identify the key molecular features that govern a specific biological activity, for instance, antimicrobial efficacy against a particular bacterial strain.

The design of analogs would systematically explore modifications to the three main components of the this compound structure:

The Oleoyl (Acyl) Chain: Variations in the length, degree of unsaturation, and branching of the fatty acid chain would be explored.

The D-lysine Headgroup: Modifications could include substituting D-lysine with other amino acids (both natural and synthetic), altering the stereochemistry, or modifying the free amino and carboxyl groups.

The Sodium Counter-ion: While less commonly varied in QSAR studies of this nature, the influence of different counter-ions could also be investigated.

Selection of Molecular Descriptors

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors that can effectively capture the structural variations within the analog series and relate them to the observed biological activity. nih.gov For this compound and its analogs, a diverse set of descriptors would be calculated, categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, number of atoms, number of specific atom types (e.g., oxygen, nitrogen), and number of rings.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule and are sensitive to branching and shape. Examples include the Kier & Hall molecular connectivity indices. nih.gov

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecules. nih.gov Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms. ucsb.edu

Physicochemical Descriptors: These descriptors are particularly relevant for surfactants and include parameters like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity, which relates to molecular volume and polarizability. nih.gov

Hypothetical Data for a QSAR Study

To illustrate the process, a hypothetical dataset for a series of this compound analogs and their antimicrobial activity (expressed as the negative logarithm of the Minimum Inhibitory Concentration, pMIC) is presented below.

Compound IDAcyl ChainAmino AcidMolecular Weight ( g/mol )logPHOMO Energy (eV)pMIC
ODL-NaOleoyl (C18:1)D-lysine420.66.5-5.84.2
MDL-NaMyristoyl (C14:0)D-lysine368.55.2-6.13.8
PDL-NaPalmitoyl (C16:0)D-lysine396.65.9-6.04.0
SDL-NaStearoyl (C18:0)D-lysine424.76.6-5.94.3
ODA-NaOleoyl (C18:1)D-alanine363.56.1-5.73.5
ODG-NaOleoyl (C18:1)D-glutamic acid439.65.8-6.23.9

Development and Validation of the QSAR Model

Using the calculated descriptors as independent variables and the biological activity (pMIC) as the dependent variable, a mathematical model would be developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression.

A hypothetical MLR equation for the antimicrobial activity of this compound analogs might look like this:

pMIC = 0.5 * logP + 0.2 * Molecular Weight - 0.1 * HOMO Energy + 1.5

This equation suggests that antimicrobial activity increases with increasing lipophilicity (logP) and molecular weight, and decreases with a higher HOMO energy. Such a model, once validated, could be used to predict the pMIC of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.

Model validation is a critical step to ensure the reliability and predictive power of the QSAR model. digitellinc.com This typically involves internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds that were not used in the model development.

Application in Analog Design

The insights gained from the QSAR model can directly inform the design of new this compound analogs with potentially superior activity. For example, based on the hypothetical model above, a medicinal chemist might focus on synthesizing analogs with longer, more lipophilic acyl chains to enhance antimicrobial potency. The model can also help in understanding the mechanism of action by highlighting the key molecular properties that are important for the biological response.

By integrating computational QSAR modeling with synthetic chemistry and biological testing, the process of discovering and optimizing novel lipoamino acid-based compounds like this compound can be significantly accelerated.

Preclinical Research Models and Mechanistic Studies Involving Oleoyl D Lysine Sodium

In Vitro Cellular Studies on GlyT2 Inhibition and Glycine (B1666218) Homeostasis

In vitro studies have been fundamental in characterizing the interaction between Oleoyl-D-lysine and its molecular target, GlyT2. These assays allow for a detailed examination of the compound's inhibitory activity and its influence on glycine transport dynamics in controlled cellular environments.

To investigate the specific effects of Oleoyl-D-lysine on its target, researchers have utilized non-neuronal cell systems engineered to express the human GlyT2 transporter. Porcine aorta epithelial (PAE) cells and Xenopus oocytes are commonly used for this purpose. caymanchem.comnih.govbiorxiv.org In these systems, the activity of GlyT2 can be isolated and measured with high precision, typically through glycine uptake assays or electrophysiological recordings. nih.govuts.edu.au

Electrophysiological studies in Xenopus oocytes expressing human GlyT2 measure the inward currents generated by the co-transport of glycine, sodium, and chloride ions. uts.edu.au By applying Oleoyl-D-lysine, researchers can quantify its ability to inhibit these currents, thereby determining its potency. Such studies have established that Oleoyl-D-lysine is a potent and highly selective inhibitor of GlyT2a, demonstrating significantly weaker activity at the related GlyT1b transporter. caymanchem.com This selectivity is a critical attribute, as GlyT1 and GlyT2 play different roles in the central nervous system. uts.edu.au

CompoundTargetAssay SystemInhibitory Concentration (IC50)
Oleoyl-D-lysinehuman GlyT2aXenopus Oocytes48.3 nM caymanchem.com
Oleoyl-D-lysinehuman GlyT1bXenopus Oocytes>3,000 nM caymanchem.com

This table presents the half-maximal inhibitory concentration (IC50) values of Oleoyl-D-lysine for glycine transporters GlyT2a and GlyT1b as determined in an in vitro assay system using Xenopus oocytes.

The primary mechanism by which Oleoyl-D-lysine is thought to exert its effects is through the modulation of glycine levels in the synaptic cleft. GlyT2 is located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine from the synapse, a crucial step for terminating the neurotransmitter's signal and recycling it for future release. uts.edu.auelifesciences.org

Studies investigating the binding mechanism of related lipid inhibitors have shown that they act as noncompetitive inhibitors. elifesciences.org This suggests they bind to an allosteric site on the GlyT2 protein, separate from the binding site for glycine itself. nih.govelifesciences.org By inhibiting GlyT2, Oleoyl-D-lysine slows the removal of glycine from the synapse. This leads to a higher concentration of glycine in the synaptic cleft for a longer duration, which enhances the activation of postsynaptic glycine receptors. elifesciences.org This augmentation of inhibitory glycinergic neurotransmission is believed to be the key mechanism for reducing the hyperexcitability of pain-signaling neurons in the spinal cord. elifesciences.orgnih.gov The compound is also noted to be a reversible inhibitor. researchgate.net

In Vivo Mechanistic Investigations in Animal Models

To understand the physiological effects of GlyT2 inhibition by Oleoyl-D-lysine in a complex biological system, researchers have turned to animal models of human disease, particularly those for chronic pain.

Neuropathic pain is often associated with a reduction in inhibitory signaling within the spinal cord dorsal horn, a key area for processing sensory information. nih.govresearchgate.net This loss of glycinergic inhibition can lead to the central sensitization and hyperexcitability that characterize chronic pain states. nih.gov Oleoyl-D-lysine has been investigated in several rodent models of neuropathic pain to test the hypothesis that restoring this inhibitory tone by blocking GlyT2 can produce analgesia. elifesciences.orgnih.govnih.gov

The Chronic Constriction Injury (CCI) model is a widely used method for inducing neuropathic pain in rodents. It involves loosely ligating the sciatic nerve, which leads to the development of allodynia (pain in response to a non-painful stimulus). In a study using the CCI model in mice, intraperitoneal administration of Oleoyl-D-lysine was shown to produce a near-complete reversal of chronic neuropathic pain symptoms. nih.gov The compound was effective in alleviating allodynia, providing strong evidence that targeting GlyT2 can be an effective strategy for this type of pain. nih.gov Notably, the analgesic effects were observed specifically for neuropathic pain, with no significant effect in models of acute or inflammatory pain. nih.gov

The Partial Sciatic Nerve Ligation (PSNL) model is another standard surgical procedure used to replicate symptoms of neuropathic pain in animals. iasp-pain.orgarizona.edu The model involves tightly ligating a portion of the sciatic nerve, which also results in persistent pain behaviors. researchgate.netiasp-pain.org Research has shown that nerve injuries, such as those created in the PSNL model, lead to a specific reduction of glycinergic inhibitory input onto excitatory spinal cord interneurons. researchgate.net This provides a clear rationale for the therapeutic application of a GlyT2 inhibitor. Studies using a nerve ligation model in rats demonstrated that Oleoyl-D-lysine significantly reduces allodynia, supporting its potential as an analgesic in neuropathic pain conditions caused by nerve injury. caymanchem.comnih.gov

Animal ModelSpeciesKey Finding
Chronic Constriction Injury (CCI)MouseNear-complete antiallodynia in chronic neuropathic pain. nih.gov
Nerve LigationRatReduction of allodynia. caymanchem.comnih.gov

This table summarizes the key analgesic findings for Oleoyl-D-lysine in established rodent models of neuropathic pain.

Studies on Glycinergic Signaling and Neurotransmission Modulation in Spinal Cord

Oleoyl-D-lysine functions as a selective and potent inhibitor of the glycine transporter 2 (GlyT2). nih.govcaymanchem.com The GlyT2 transporter is predominantly located on presynaptic terminals of inhibitory glycinergic neurons, particularly within the spinal cord and brainstem. uts.edu.au Its primary role is to clear glycine from the synaptic cleft, thereby controlling the duration and magnitude of glycinergic neurotransmission. nih.gov

By inhibiting GlyT2, oleoyl-D-lysine slows the reuptake of glycine, leading to an increased concentration of this inhibitory neurotransmitter in the synapse. nih.gov This enhancement of glycinergic tone prolongs the activation of postsynaptic glycine receptors, which in turn dampens nociceptive signaling in the spinal cord. elifesciences.org Alterations and dysfunction in this spinal glycinergic signaling pathway are recognized as a feature of pain chronification. researchgate.netnih.gov The mechanism of oleoyl-D-lysine is characterized as a partial and reversible inhibition. nih.govmdpi.com This is a critical feature, as it reduces but does not completely block glycine transport, allowing presynaptic neurons to maintain a sufficient supply of glycine for repackaging into synaptic vesicles, thus preserving the capacity for sustained glycinergic neurotransmission. nih.gov

Studies using animal models of neuropathic pain have shown that oleoyl-D-lysine produces significant anti-allodynia, an effect attributed to the modulation of the glycinergic system. researchgate.netfrontiersin.org The compound acts as an allosteric inhibitor, binding to a site on the GlyT2 transporter that is distinct from the glycine binding site. nih.govelifesciences.orgnih.gov This allosteric mechanism provides a nuanced modulation of the transporter's function rather than a complete blockade.

Table 1: Mechanistic Profile of Oleoyl-D-lysine in Spinal Cord

ParameterDescriptionReference
TargetGlycine Transporter 2 (GlyT2) nih.govcaymanchem.com
Mechanism of ActionSelective, partial, and reversible allosteric inhibitor nih.govelifesciences.orgmdpi.com
Effect on GlycineIncreases synaptic glycine concentration by slowing reuptake nih.gov
Resulting EffectEnhances and prolongs inhibitory glycinergic neurotransmission in the spinal cord elifesciences.org
SelectivityInhibits GlyT2a (IC50 = 48.3 nM) with high selectivity over GlyT1b (IC50 = >3,000 nM) in vitro caymanchem.com

Comparative Mechanistic Studies with Other GlyT2 Modulators in Animal Models

The mechanistic profile of oleoyl-D-lysine has been extensively compared to other GlyT2 inhibitors, most notably ORG25543. researchgate.netnih.gov While both compounds target GlyT2, their modes of inhibition and resulting effects in animal models differ significantly. ORG25543 is characterized as a very slowly reversible or nearly irreversible inhibitor of GlyT2. researchgate.netmdpi.com This prolonged and near-complete inhibition contrasts with the partial and reversible nature of oleoyl-D-lysine. nih.govmdpi.com

This difference in binding kinetics is thought to underlie the distinct outcomes observed in preclinical studies. mdpi.com In mouse models of neuropathic pain, oleoyl-D-lysine demonstrated effective anti-allodynia. researchgate.netnih.gov Conversely, ORG25543 produced significant analgesia only at near-lethal doses, which also caused severe side effects, including convulsions and motor impairment. researchgate.netnih.gov Oleoyl-D-lysine did not produce these severe effects at its peak analgesic dose. researchgate.netnih.gov

The reversible binding of oleoyl-D-lysine was demonstrated in washout assays, where glycine transport function was completely restored within 25 minutes after its removal. In contrast, only 35% of transport was recovered 30 minutes after the removal of ORG25543, indicating its very slow off-rate. mdpi.com This suggests that the partial and reversible inhibition by oleoyl-D-lysine allows for a modulation of glycinergic signaling that is sufficient for an analgesic effect without the severe consequences of a near-total and sustained shutdown of GlyT2 function. nih.govnih.gov Another GlyT2 inhibitor, ALX1393, has also been shown to reduce mechanical allodynia in rodent models. nih.govfrontiersin.org

Table 2: Comparative Profile of GlyT2 Inhibitors in Animal Models

FeatureOleoyl-D-lysineORG25543Reference
Inhibition TypePartial, reversible, allostericSlowly reversible / Irreversible nih.govresearchgate.netmdpi.com
Binding ReversibilityComplete transport recovery in ~25 min (in vitro)~35% transport recovery after 30 min (in vitro) mdpi.com
Effect in Neuropathic Pain ModelsEffective anti-allodyniaAnalgesia only at high, near-lethal doses researchgate.netnih.gov
Observed Side Effects at Efficacious DosesNo convulsions or severe motor impairment observedSevere convulsions and motor impairment researchgate.netnih.gov

Metabolic Stability and Pharmacokinetic Research in Animal Systems

The metabolic fate and pharmacokinetic profile of oleoyl-D-lysine have been investigated in animal systems. The compound demonstrates notable metabolic stability. In vitro studies using both human and rat plasma and liver microsomes showed that oleoyl-D-lysine is resistant to degradation. researchgate.net This stability is attributed to its D-amino acid configuration, which makes the amide bond less susceptible to hydrolysis by metabolic enzymes. nih.gov In contrast, its L-lysine counterpart was found to be rapidly metabolized. nih.govfrontiersin.org

Pharmacokinetic studies were conducted in male Sprague-Dawley rats following intraperitoneal administration. The results indicated that oleoyl-D-lysine is rapidly absorbed, reaching its maximum plasma concentration (Tmax) at 1 hour post-administration. nih.gov The compound exhibited slow clearance with a terminal half-life (t1/2) of 10 hours. nih.gov

Table 3: Pharmacokinetic Parameters of Oleoyl-D-lysine in Rats

ParameterValueSpeciesReference
Tmax (Time to Peak Plasma Concentration)1 hourRat (Sprague-Dawley) nih.gov
t1/2 (Terminal Half-life)10 hoursRat (Sprague-Dawley) nih.gov
Metabolic Stability (in vitro)Resistant to degradation in human and rat plasma and liver microsomesHuman, Rat researchgate.netnih.gov

Blood-Brain Barrier Permeability Studies in Animal Models

A critical aspect of centrally acting compounds is their ability to cross the blood-brain barrier (BBB). Preclinical research has confirmed that oleoyl-D-lysine is permeable to the BBB. nih.govelifesciences.org Studies in rats demonstrated that the compound is rapidly taken up into the brain following systemic administration. nih.gov

The brain-to-plasma (B/P) concentration ratio of oleoyl-D-lysine was shown to increase over time. At 1 hour after administration, the B/P ratio was 0.08. This ratio increased substantially to 1.1 by the 24-hour mark, indicating significant and sustained penetration into the central nervous system. nih.gov The time-averaged B/P ratio, calculated from the area under the curve over 24 hours (AUC0–24 h), was determined to be 0.31. nih.gov This evidence from animal models confirms that oleoyl-D-lysine can effectively reach its target, GlyT2, within the spinal cord and brain.

Table 4: Brain-to-Plasma Ratio of Oleoyl-D-lysine in Rats Over Time

Time Post-AdministrationBrain/Plasma (B/P) RatioReference
1 hour0.08 nih.gov
24 hours1.1 nih.gov
Time-Averaged B/P Ratio (AUC0-24h)0.31 nih.gov

Future Research Directions and Foundational Translational Potential in Basic Sciences

Development of Novel Oleoyl-D-lysine Sodium Analogs with Enhanced Mechanistic Specificity

While this compound is a potent GlyT2 inhibitor, the development of analogs could refine its utility as a research tool. nih.gov Structure-activity relationship (SAR) studies have been crucial in understanding how its chemical structure influences its interaction with GlyT2. Research has shown that the oleoyl (B10858665) tail (an 18-carbon chain with a cis-double bond) is optimal for inhibitory activity. nih.govresearchgate.net Concurrently, the stereochemistry of the amino acid head group is vital, with the D-configuration providing resistance to enzymatic degradation compared to the L-enantiomer. nih.gov

Future analog development could focus on modifying the lipid tail's length and saturation or altering the amino acid headgroup to enhance binding affinity, selectivity over other transporters like GlyT1, and pharmacokinetic properties. nih.govelifesciences.org For instance, creating derivatives with varied side chains could further probe the binding pocket of GlyT2. nih.gov The goal is to generate a library of molecular probes with graded potencies and varied characteristics to dissect the transporter's function with greater precision.

Table 1: Key Structural Features of Oleoyl-D-lysine and Potential Analog Modifications
Structural ComponentKey Feature in Oleoyl-D-lysineRationale for Analog DevelopmentPotential Modification
Acyl (Lipid) TailOleoyl group (C18:1)Optimize interaction with the transporter's lipid-accessible binding site.Vary chain length, degree of saturation, and position of double bonds.
Amino Acid HeadgroupD-lysineEnhance binding specificity and metabolic stability.Substitute with other D-amino acids (e.g., D-arginine, D-serine) or non-natural amino acids. google.com
LinkageAmide bondImprove stability and probe binding requirements.Replace with alternative chemical linkages.

Investigation of GlyT2 Regulation and this compound Interaction with Regulatory Pathways

The activity of GlyT2 is not static; it is modulated by various cellular signaling pathways to control glycinergic neurotransmission. nih.gov Understanding these regulatory mechanisms is fundamental to comprehending synaptic plasticity and pathology. This compound serves as a precise tool to investigate how these pathways impact transporter function. For example, protein kinase C (PKC) activation has been shown to inhibit GlyT2 transport activity by increasing its internalization from the cell surface. nih.gov Similarly, glycogen (B147801) synthase kinase 3β (GSK3β) has been found to stimulate GlyT2 activity and increase its presence at the plasma membrane. nih.gov More recently, the Hedgehog signaling pathway was identified as a controller of GlyT2 expression, with its activation leading to reduced GlyT2 mRNA levels and increased degradation. biorxiv.org

By using this compound to block GlyT2, researchers can study the downstream consequences and feedback mechanisms within these regulatory networks. This could involve examining changes in protein phosphorylation, ubiquitination, or interactions with other proteins following transporter inhibition.

Exploration of this compound as a Biochemical Probe for Glycinergic System Research

As a selective GlyT2 inhibitor, this compound is a valuable biochemical probe for studying the role of the glycinergic system in physiological and pathophysiological contexts. patsnap.com GlyT2 is responsible for the reuptake of glycine (B1666218) into presynaptic terminals, which is essential for refilling synaptic vesicles and maintaining inhibitory signaling. By blocking this process, this compound elevates glycine concentrations in the synaptic cleft, thereby enhancing inhibitory neurotransmission. patsnap.com

This mechanism allows researchers to investigate the consequences of augmenting glycinergic tone in specific neural circuits. For instance, its application in preclinical models of neuropathic pain has demonstrated that partial inhibition of GlyT2 can produce analgesia, suggesting a critical role for glycine in pain modulation. patsnap.comresearchgate.net The compound can be used to map the neural circuits where GlyT2 activity is paramount and to explore the transporter's role in conditions beyond pain, such as movement disorders and respiratory control.

Advanced Structural Biology Studies of GlyT2-Oleoyl-D-lysine Sodium Complexes (e.g., Cryo-EM)

A high-resolution structure of GlyT2 in complex with this compound would be a significant breakthrough. Techniques like cryo-electron microscopy (Cryo-EM) are well-suited for determining the structures of membrane proteins like GlyT2. biorxiv.orgbiorxiv.org While recent studies have successfully resolved the cryo-EM structure of human GlyT2 bound to other inhibitors, obtaining a structure with this compound has been challenging, possibly due to the compound's low solubility. biorxiv.orgbiorxiv.org

Successfully visualizing this complex would provide precise details of the allosteric binding site and the conformational changes induced by the inhibitor. elifesciences.orgbiorxiv.org It would reveal the key amino acid residues that interact with the oleoyl tail and the D-lysine headgroup, confirming computational models. elifesciences.org This structural information would be invaluable for the rational, structure-based design of next-generation GlyT2 inhibitors with improved properties. biorxiv.org

Integration of Multi-Omics Data to Understand Broader Biological Impact

To comprehend the full biological impact of GlyT2 inhibition, a systems-level approach is necessary. Integrating multi-omics data—including proteomics, metabolomics, and lipidomics—can reveal the broader consequences of modulating GlyT2 with this compound.

Proteomics: Can identify changes in the expression of synaptic proteins or interacting partners of GlyT2 following inhibition.

Metabolomics: Can measure the downstream effects on neurotransmitter levels (beyond glycine) and other key metabolites in the central nervous system.

Lipidomics: Can explore how altering the function of a lipid-sensitive transporter like GlyT2 affects the broader lipid environment of the neuronal membrane.

This approach could uncover novel biomarkers for GlyT2 activity and reveal previously unknown biological pathways affected by glycinergic neurotransmission, providing a holistic view of the transporter's role in neuronal function. frontiersin.org

Potential for this compound in Studying D-Amino Acid Metabolism and Function

The presence of a D-lysine moiety makes this compound a unique tool for investigating the biology of D-amino acids. nih.gov While most amino acids in mammals are in the L-form, D-amino acids are increasingly recognized as having important physiological roles, particularly in the nervous system. The D-lysine in this compound makes it resistant to degradation by common proteases and enzymes like fatty acid amide hydrolase (FAAH).

Using this compound, researchers can explore the metabolic pathways, transport mechanisms, and potential signaling roles of D-amino acid-containing lipids. nih.gov This research could address fundamental questions about how D-amino acids are handled in the body and whether endogenous lipids containing D-amino acids exist and what their functions might be. This opens a new field of inquiry into the intersection of lipid signaling and D-amino acid biology.

Q & A

Q. How should researchers integrate multi-omics data to elucidate this compound’s systemic effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS/MS) data. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and machine learning (e.g., random forest) to identify cross-omics biomarkers. Validate with targeted qPCR or Western blot .

Data Presentation and Validation

Q. What are the best practices for presenting contradictory spectral data (e.g., NMR shifts) in publications?

  • Methodological Answer : Include raw data in supplementary materials with annotated peaks. Compare with reference compounds (e.g., unmodified D-lysine) and justify anomalies (e.g., solvent polarity effects). Use consensus reporting formats from IUPAC guidelines .

Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?

  • Methodological Answer : Perform cross-reactivity tests with structurally similar compounds (e.g., oleoyl-L-lysine). Use knockout cell lines or competitive ELISA with free oleic acid to confirm antibody binding specificity .

Literature and Ethical Considerations

Q. What systematic review methodologies ensure comprehensive coverage of this compound’s applications in peer-reviewed literature?

  • Methodological Answer : Use PRISMA guidelines with search strings combining "this compound" AND ("synthesis" OR "bioactivity" OR "mechanism"). Include grey literature (e.g., conference abstracts) and assess study quality via ROBINS-I tool .

Q. How should researchers address ethical considerations in animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting. Obtain ethics committee approval (IACUC) and justify sample sizes via power analysis. Include humane endpoints (e.g., tumor size limits) in protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.